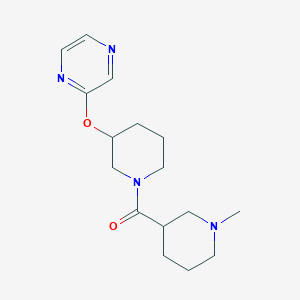
7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one, commonly known as "CDN1163", is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CDN1163 belongs to the class of naphthyridine derivatives and has been found to exhibit promising biological activities, making it a subject of interest in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Luminescent Properties and Metal Complex Synthesis
7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one and its derivatives have been explored for their potential in synthesizing metal complexes with luminescent properties. The synthesis of a luminescent rhenium(I) complex using 2,7-dimethyl-1,8-naphthyridine showcases the compound's ability to form complexes exhibiting luminescence in both solution and solid states (Andrews, Laye, & Pope, 2009). Additionally, tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) and a highly emissive tetracarbonyl(naphthyridylamido)rhenium(I) complex were synthesized, demonstrating the compound's utility in creating materials with significant photoluminescent properties (Zuo, Fu, Che, & Cheung, 2003).
Hydrogen Bonding and Supramolecular Structures
Research into heterocyclic ureas derived from aminonaphthyridines, including the synthesis of 2,7-diamino-1,8-naphthyridine derivatives, has contributed to the understanding of hydrogen bonding and the formation of supramolecular structures. These studies elucidate the potential for using 7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one derivatives in designing foldamers and sheetlike structures through hydrogen bonding (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Sensing Applications
The derivatization of 2-amino-5,7-dimethyl-1,8-naphthyridine has led to the development of compounds capable of anion recognition, particularly for fluoride ions. This highlights the application of 7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one derivatives in creating sensors that exhibit both spectroscopic and colorimetric changes upon interaction with specific ions, enhancing our capabilities in chemical sensing technologies (Chahal, Dar, & Sankar, 2018).
Chemical Synthesis and Functionalization
The functionalization of naphthyridine derivatives has been extensively studied, offering insights into the synthesis of highly functionalized molecules. Sequential one-pot Suzuki–Miyaura cross-coupling reactions on dihalo naphthyridones demonstrate the compound's versatility in organic synthesis, enabling the creation of a range of functionalized molecules for further application in medicinal chemistry and materials science (Montoir, Tonnerre, Duflos, & Bazin, 2014).
Propiedades
IUPAC Name |
7-chloro-4,4-dimethyl-1,3-dihydro-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-10(2)5-8(14)13-9-6(10)3-4-7(11)12-9/h3-4H,5H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMNQFUHFVYYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=CC(=N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2959064.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2959068.png)
![[1-(2-Methoxyphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2959073.png)
![3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2959074.png)
![4-Chloro-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2959075.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B2959077.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide](/img/structure/B2959078.png)
![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2959079.png)


![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959083.png)
